molecular formula C25H19F2N5O2S B2977820 N-(2,4-difluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1110980-42-1

N-(2,4-difluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2977820
CAS No.: 1110980-42-1
M. Wt: 491.52
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Description

N-(2,4-Difluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a triazoloquinazoline derivative featuring a phenethyl group at position 4 of the heterocyclic core and a thioacetamide bridge linked to a 2,4-difluorophenyl substituent. The triazolo[4,3-a]quinazoline scaffold is known for its bioactivity in enzyme inhibition and receptor modulation, with substituents critically influencing pharmacological properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N5O2S/c26-17-10-11-20(19(27)14-17)28-22(33)15-35-25-30-29-24-31(13-12-16-6-2-1-3-7-16)23(34)18-8-4-5-9-21(18)32(24)25/h1-11,14H,12-13,15H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFOYSJKSHYDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex compound with significant potential in medicinal chemistry. Its biological activity has garnered interest for various therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a difluorophenyl moiety and a thioacetamide linkage to a triazoloquinazoline framework. The structural complexity suggests potential interactions with biological targets due to its diverse functional groups.

Chemical Structure

N 2 4 difluorophenyl 2 5 oxo 4 phenethyl 4 5 dihydro 1 2 4 triazolo 4 3 a quinazolin 1 yl thio acetamide\text{N 2 4 difluorophenyl 2 5 oxo 4 phenethyl 4 5 dihydro 1 2 4 triazolo 4 3 a quinazolin 1 yl thio acetamide}

Anticancer Activity

Recent studies have indicated that compounds related to the triazoloquinazoline structure exhibit promising anticancer properties. For instance:

  • In vitro Studies : Research has shown that derivatives of triazoloquinazolines can inhibit cancer cell proliferation. One study reported that a related compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .

Antimicrobial Activity

Compounds containing the triazole ring have also been investigated for their antimicrobial properties. A notable study highlighted that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Case Study 1: Anticancer Efficacy

A recent study synthesized various triazoloquinazoline derivatives and evaluated their anticancer efficacy. The compound showed significant cytotoxicity against multiple cancer cell lines:

CompoundCell LineIC50 (μM)
1HCT-1166.2
2T47D27.3
3MCF715.0

This data underscores the potential for further development of this compound as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties:

CompoundPathogenZone of Inhibition (mm)
AE. coli15
BS. aureus20
CP. aeruginosa18

These results indicate that the compound exhibits substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structure and Substituent Variations

The triazoloquinazoline core is a defining feature of the target compound. Analogues with modified cores or substituents exhibit distinct biological profiles:

Triazoloquinazoline Derivatives
  • N-(4-Acetylphenyl)-2-((7-Fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide ():
    • Core : Triazolo[4,3-a]quinazoline.
    • Key Differences :
  • Position 4: Propyl group (vs. phenethyl in the target compound).
  • Fluorine at position 7 (vs. none in the target).
  • Acetamide linked to 4-acetylphenyl (vs. 2,4-difluorophenyl). The 4-acetylphenyl substituent introduces a polar ketone, affecting solubility .
  • 2-(2-(4-Methyl-5-Oxo-triazoloquinazolin-1-ylthio)acetamido)-N'-(Furan-2-yl)methylene Hydrazide ():

    • Core : Triazolo[4,3-a]quinazoline.
    • Key Differences :
  • Position 4: Methyl group (vs. phenethyl).
  • Acetamide linked to a hydrazide-furan hybrid (vs. difluorophenyl).
    • Implications : The smaller methyl group reduces lipophilicity, while the hydrazide-furan side chain may enable hydrogen bonding, influencing target selectivity .
Triazolopyrimidine and Thiazole Derivatives
  • Flumetsulam (N-(2,6-Difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide, ):
    • Core : Triazolo[1,5-a]pyrimidine.
    • Key Differences :
  • Sulfonamide linkage (vs. thioacetamide).
  • Difluorophenyl at positions 2,6 (vs. 2,4).

    • Implications : As a herbicide, flumetsulam’s sulfonamide group and pyrimidine core target plant-specific enzymes, highlighting the importance of core structure in biological specificity .
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-Difluorobenzamide ():

    • Core : Thiazole.
    • Key Differences :
  • Benzamide linkage (vs. thioacetamide).
  • Chlorothiazole substituent (vs. triazoloquinazoline).
    • Implications : This compound inhibits the PFOR enzyme via its 2,4-difluorobenzamide group, suggesting that electron-withdrawing substituents enhance enzyme binding .

Functional Group Impact on Pharmacokinetics and Bioactivity

Feature Target Compound N-(4-Acetylphenyl) Derivative Flumetsulam N-(5-Chloro-thiazol-2-yl) Benzamide
Core Structure Triazolo[4,3-a]quinazoline Triazolo[4,3-a]quinazoline Triazolo[1,5-a]pyrimidine Thiazole
Position 4 Phenethyl Propyl - -
Acetamide Substituent 2,4-Difluorophenyl 4-Acetylphenyl Sulfonamide 2,4-Difluorobenzamide
Fluorine Position 2,4 (phenyl) 7 (core) 2,6 (phenyl) 2,4 (benzamide)
Bioactivity Hypothesized enzyme inhibition Undisclosed Herbicide PFOR enzyme inhibition
  • Thioacetamide vs.
  • Fluorine Effects : The 2,4-difluorophenyl group in the target compound and ’s benzamide derivative enhances electron withdrawal, stabilizing interactions with enzymatic active sites .
  • Phenethyl vs. Alkyl Groups : The phenethyl substituent’s aromaticity and bulk may facilitate π-π stacking or hydrophobic interactions absent in methyl/propyl analogues .

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